molecular formula C18H16N2O3 B11786968 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11786968
M. Wt: 308.3 g/mol
InChI Key: GSSRNLYIRZTZPO-UHFFFAOYSA-N
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Description

2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 3 and a benzaldehyde moiety linked via a methoxy group at position 3. The oxadiazole ring contributes to its rigidity and aromaticity, while the substituents influence its physicochemical and biological properties.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-7-8-13(2)15(9-12)18-19-17(23-20-18)11-22-16-6-4-3-5-14(16)10-21/h3-10H,11H2,1-2H3

InChI Key

GSSRNLYIRZTZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)COC3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Substitution with 2,5-Dimethylphenyl Group:

    Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the oxadiazole ring, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogs of this compound include derivatives with variations in substituent positions and functional groups. Below is a comparative analysis based on data from the Kanto Reagents catalog and synthetic studies:

Compound Name CAS RN Melting Point (°C) Key Structural Features
2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde Not provided Not reported 2,5-Dimethylphenyl at oxadiazole C3; benzaldehyde at C5 via methoxy
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 879896-54-5 66–68 Methyl at oxadiazole C3; benzaldehyde at C5 (no methoxy linker)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 273727-50-7 105–109 Methyl at oxadiazole C3; benzaldehyde at C3 (meta position)

Key Observations:

  • Substituent Position Effects : The position of the benzaldehyde group significantly impacts melting points. For example, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (meta-substituted) exhibits a higher melting point (105–109°C) compared to the ortho-substituted analog (66–68°C), likely due to differences in molecular packing and intermolecular interactions .

Commercial and Industrial Relevance

The Kanto Reagents catalog () lists analogs like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde at a price of JPY 35,100 per gram, indicating high production costs due to complex synthesis. The target compound’s lack of commercial availability suggests it may be a novel derivative with specialized applications, such as in high-value pharmaceutical intermediates .

Biological Activity

The compound 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic molecule featuring an oxadiazole ring, a methoxy group, and a benzaldehyde moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can be represented as follows:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Synthesis

The synthesis of 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids.
  • Methoxy Group Introduction : The methoxy group is introduced via methylation reactions.
  • Benzaldehyde Formation : The final product is obtained through formylation reactions involving the benzene ring.

Antimicrobial Properties

Preliminary studies indicate that 2-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde exhibits antimicrobial activity . The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of key metabolic enzymes.

In vitro assays have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, in a study assessing its antibacterial efficacy, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through specific signaling pathways. For instance:

  • Mechanism of Action : The compound may activate apoptotic pathways by increasing reactive oxygen species (ROS) levels within cancer cells.
  • Cell Lines Tested : Studies have utilized various human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) to evaluate cytotoxic effects.

Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)Observations
MCF-715Induction of apoptosis via ROS generation
A54920Inhibition of cell proliferation
HeLa25Moderate cytotoxicity

Case Studies

Several case studies have reported on the biological activities of similar oxadiazole derivatives:

  • Study on Oxadiazole Derivatives : A series of oxadiazole compounds were synthesized and tested for their anticancer properties. The study found that certain substitutions on the oxadiazole ring significantly enhanced cytotoxic activity against various cancer cell lines .
  • Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties of substituted oxadiazoles. The findings suggested that modifications to the phenyl ring could lead to improved antibacterial activity .

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